1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as BCTC, is an organic compound that has been studied for its various applications in the laboratory. BCTC is a derivative of 1,2,3-triazole, which is a heterocyclic compound that contains three nitrogen atoms and one carbon atom in a ring structure. BCTC has a wide range of applications in various scientific fields, including synthesis, drug discovery, and biochemistry. The purpose of
Scientific Research Applications
Pharmacological Properties
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as a triazole derivative, has been noted for its valuable pharmacological properties. Specifically, certain compounds in this class have shown anti-convulsive activity, making them potentially useful for treating conditions like epilepsy, tension, and agitation (Shelton, 1981).
Antifungal Activity
The antifungal properties of triazole derivatives, including those related to this compound, have been extensively studied. Certain compounds have demonstrated significant antifungal activity against various Candida strains, highlighting their potential in developing new antifungal drugs (Lima-Neto et al., 2012).
Chemical Synthesis and Modification
The synthesis and modification of 1,2,3-triazole derivatives, including this compound, are areas of active research. These compounds are often synthesized for use in creating peptidomimetics or other biologically active compounds. The versatility of these compounds in chemical synthesis highlights their importance in drug development and other scientific applications (Ferrini et al., 2015).
Anti-inflammatory and Molluscicidal Properties
Certain 1,2,4-triazole derivatives, closely related to the compound , have been found to possess potent anti-inflammatory activities. Additionally, some of these compounds have shown promising molluscicidal activities, indicating their potential utility in agricultural and pest control applications (El Shehry et al., 2010).
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKMFBVJIGCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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